3-Bromo-4,6-dimethylpyridazine
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Overview
Description
3-Bromo-4,6-dimethylpyridazine: is an organic compound belonging to the pyridazine family. Pyridazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom at position 3 and two methyl groups at positions 4 and 6 on the pyridazine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,6-dimethylpyridazine can be achieved through several methods. One common approach involves the bromination of 4,6-dimethylpyridazine. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4,6-dimethylpyridazine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds, leading to the formation of various substituted pyridazines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or water.
Major Products:
- Substituted pyridazines with various functional groups depending on the nucleophile used in substitution reactions.
- Biaryl compounds formed through Suzuki-Miyaura coupling .
Scientific Research Applications
Chemistry: 3-Bromo-4,6-dimethylpyridazine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used to introduce pyridazine moieties into target compounds .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: The compound is used in the development of agrochemicals and pharmaceuticals. It can be a key intermediate in the synthesis of active ingredients for various applications .
Mechanism of Action
The mechanism of action of 3-Bromo-4,6-dimethylpyridazine and its derivatives depends on their specific biological targets. For example, some derivatives may inhibit enzymes or receptors involved in disease pathways. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
- 4-Bromo-3,6-dimethylpyridazine
- 3,6-Dimethylpyridazine
- 3-Bromo-4,5-dimethylpyridazine
Comparison: 3-Bromo-4,6-dimethylpyridazine is unique due to the specific positioning of the bromine and methyl groups, which can affect its reactivity and biological activity. Compared to 4-Bromo-3,6-dimethylpyridazine, the position of the bromine atom in this compound may lead to different substitution patterns and reaction outcomes .
Properties
IUPAC Name |
3-bromo-4,6-dimethylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-3-5(2)8-9-6(4)7/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFAKVKGZPZMKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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